molecular formula C10H7ClO2S B1592996 Methyl 4-chloro-1-benzothiophene-2-carboxylate CAS No. 35212-95-4

Methyl 4-chloro-1-benzothiophene-2-carboxylate

Cat. No. B1592996
CAS RN: 35212-95-4
M. Wt: 226.68 g/mol
InChI Key: CKXPDFHEOUVFRD-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-1-benzothiophene-2-carboxylate” is a derivative of benzothiophene . Benzothiophene and its derivatives are important heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

The synthesis of benzothiophene derivatives has been achieved through various methods . One such method involves an aryne reaction with alkynyl sulfides . This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-1-benzothiophene-2-carboxylate” is represented by the formula C10H7ClO2S . It is a derivative of benzothiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-1-benzothiophene-2-carboxylate” has a molecular weight of 226.67900 . It has a density of 1.392g/cm3 . Its boiling point is 338.693ºC at 760 mmHg , and its melting point is between 95-97ºC .

Scientific Research Applications

Synthesis and Electrochemical Behavior

Methyl 4-chloro-1-benzothiophene-2-carboxylate is involved in the synthesis and electrochemical studies of related compounds, demonstrating its utility in electrochemical reduction processes. The study by Rejňák et al. (2004) elaborated on the preparative method of synthesis for new derivatives and investigated the electrochemical behavior of methyl 3-chloro-, bromo-, and iodo-1-benzothiophene-2-carboxylates. The research found that the reduction of these compounds follows an ECE mechanism, indicating a detailed pathway for their electrochemical behavior and potential applications in various electrochemical systems Rejňák et al., 2004.

Chemical Reactions and Synthesis Routes

Further studies show the chemical versatility of related thiophene derivatives. Corral and Lissavetzky (1984) explored reactions with methyl 3-hydroxythiophene-2-carboxylate, presenting a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This research demonstrates the potential of thiophene derivatives in synthesizing complex organic compounds, highlighting the broader chemical utility of such structures Corral & Lissavetzky, 1984.

Metal-Organic Frameworks (MOFs) and Luminescence Sensing

A notable application in the field of materials science is the construction of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylates. Zhao et al. (2017) constructed a family of thiophene-based MOFs capable of efficient luminescent sensing for environmental contaminants, including Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This research underlines the importance of thiophene derivatives in developing advanced materials for environmental monitoring and pollutant detection Zhao et al., 2017.

Polymeric Materials and Lithium-Ion Batteries

The synthesis of novel polycyclic heterocyclic ring systems, including benzothiophene derivatives, showcases the potential for creating advanced polymeric materials. Sasaki et al. (1995) synthesized a novel compound, highlighting its utility in developing new materials with potential applications in various technological fields, such as electronics and materials science Sasaki et al., 1995.

Safety And Hazards

“Methyl 4-chloro-1-benzothiophene-2-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of “Methyl 4-chloro-1-benzothiophene-2-carboxylate” research could involve further investigation of its potential therapeutic applications . It has been shown to have antimicrobial, antifungal, and anticancer activity . Therefore, it could be a promising candidate for the development of new antimicrobial and anticancer agents .

properties

IUPAC Name

methyl 4-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXPDFHEOUVFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625900
Record name Methyl 4-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-1-benzothiophene-2-carboxylate

CAS RN

35212-95-4
Record name Methyl 4-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100 ml 3-necked round-bottomed flask, reflux condenser, thermometer adapter, gas inlet, and Teflon stirrer were oven-dried for 12 hours at 160° C. The apparatus was rapidly assembled, fitted with a thermometer, flushed with dry nitrogen gas, sealed with rubber septa, and allowed to cool to room temperature. The cooled reaction flask was charged with anhydrous dimethyl sulfoxide (40 ml), 2-fluoro-6-chlorobenzaldehyde (5 g, 31.53 mmole), anhydrous triethylamine (2.5 equivalents, 78.83 mmole, 7.976 g, 11 ml) and methyl thioglycolate (1.1 equivalents, 3.681 g, 3.10 ml, 34.68 mmole). The reaction mixture was heated to 75° C. with rapid stirring. The progress of the reaction was monitored by thin-layer chromatography (TLC, silica, 10% dichloromethane-hexane developing solution and UV visualization). After 3 hours the reaction mixture was allowed to cool to room temperature and poured into an ice/water mixture (250 ml). The resulting slurry was stirred for 20 minutes, filtered, washed with cold water (2×100 ml) and dried in vacuo to give 6.07 g (85%) of methyl 4-chlorobenzo[b]thiophene-2-carboxylate. See, A. J. Bridges, A. Lee, E. C. Madukor, and C. E. Schwartz, Tetrahedron Letters, 33:7499 (1992).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl thioglycolate (11.3 ml) was added under nitrogen to a stirred solution of triethylamine (45 ml) in dimethyl sulphoxide (160 ml), then the mixture was stirred at ambient temperature for 30 minutes. A solution of 2-chloro-6-fluorobenzaldehyde (20 g) in dimethyl sulphoxide (80 ml) was added then the mixture was stirred at 95° C. for 4.66 hours, allowed to stand at ambient temperature for 18 hours and poured into water (1600 ml). The resulting solid was collected by filtration, washed with water (3×100 ml), and dried in vacuo to give methyl 4-chlorobenzo[b]thiophene-2-carboxylate (22.4 g) as an off-white solid, m.p. 84-86° C.
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
1600 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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